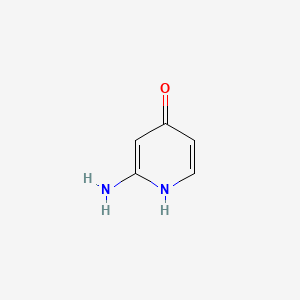

2-Amino-4-hydroxypyridine

Description

The exact mass of the compound this compound is 110.048012819 g/mol and the complexity rating of the compound is 169. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-1H-pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c6-5-3-4(8)1-2-7-5/h1-3H,(H3,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQNIMNQVKVPZES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=CC1=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00356256 | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33623-18-6, 33631-05-9 | |

| Record name | 2-Amino-4(1H)-pyridinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33623-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00356256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-hydroxypyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Amino-4-hydroxypyridine fundamental properties

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: Core Properties and Applications for Scientific Professionals

Introduction

This compound, also known by its tautomeric name 2-amino-1H-pyridin-4-one, is a heterocyclic organic compound of significant interest in medicinal chemistry, organic synthesis, and materials science.[1][2] Its unique bifunctional nature, possessing both an amino and a hydroxyl group on a pyridine scaffold, imparts a rich and versatile reactivity profile.[2] This guide provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and key applications, tailored for researchers, scientists, and professionals in drug development. The pyridine ring system itself is a cornerstone in pharmaceuticals, found in numerous FDA-approved drugs, highlighting the importance of its derivatives.[3]

Physicochemical and Structural Properties

This compound typically presents as a white to light yellow or off-white crystalline powder.[2][4] It is stable under normal conditions but may react with strong oxidizing agents.[4] The compound exhibits moderate solubility in water and polar organic solvents like ethanol and acetone, a characteristic that influences its application in various reaction environments.[2][4][5]

Core Data Summary

| Property | Value | Source(s) |

| CAS Number | 33631-05-9 | [2][6] |

| Molecular Formula | C₅H₆N₂O | [2][4] |

| Molecular Weight | 110.11 g/mol | [4][6] |

| Appearance | White to light yellow solid/powder | [2][4] |

| Melting Point | 235 - 239 °C | [4] |

| pKa (Amino Group) | ~4.8 (for the conjugate acid) | [4] |

| pKa (Hydroxyl Group) | ~9 - 10 | [7] |

| Solubility | Moderately soluble in water; soluble in polar organic solvents | [2][4][5] |

Tautomerism: A Critical Feature

A defining characteristic of this compound is its existence in tautomeric equilibrium. The molecule readily interconverts between the 4-hydroxypyridine (enol) form and the more predominant 2-amino-1H-pyridin-4-one (keto or amide) form.[1][6]

The position of this equilibrium is highly sensitive to the solvent environment.[6][8]

-

Polar Solvents (e.g., water, alcohols): Favor the more polar pyridone (keto) tautomer, which is better stabilized by hydrogen bonding and dipole-dipole interactions.[1][8][9]

-

Non-polar Solvents: Favor the less polar hydroxypyridine (enol) form.[1][9]

This tautomerism is crucial as it dictates the molecule's reactivity and its interaction with biological targets.[6] The pyridone form, for instance, possesses an amide-like character which influences its hydrogen bonding capabilities and aromaticity.[10]

Caption: Tautomeric equilibrium of this compound.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the structure and predominant tautomeric form of this compound.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information on the molecular structure. The chemical shifts of the protons and carbons on the pyridine ring will differ depending on the dominant tautomer in the chosen NMR solvent.[6][11]

-

Infrared (IR) Spectroscopy : IR spectroscopy is instrumental in distinguishing between the tautomers. The hydroxypyridine form will show a characteristic O-H stretching vibration, while the pyridone form will exhibit a strong C=O (carbonyl) stretching band, typically in the range of 1600-1700 cm⁻¹. The presence of N-H stretches from the amino group would also be evident.[6]

-

UV-Vis Spectroscopy : The electronic transitions, and thus the λmax, are influenced by the conjugated system of the pyridine ring. The specific absorption maximum can shift depending on the solvent and the resulting tautomeric equilibrium.[9][11]

Synthesis and Reactivity

Synthetic Approaches

The synthesis of this compound can be achieved through various routes, often leveraging readily available starting materials. A common and well-documented strategy involves the construction of the pyridine ring from acyclic precursors.[1] One such method starts with a β-ketoester like ethyl acetoacetate, proceeding through dimerization, ammoniation, and chlorination steps.[1] Another established approach involves the diazotization of a corresponding diaminopyridine or the hydrolysis of a 4-halopyridine derivative, though these can sometimes be limited by side reactions.[12]

Chemical Reactivity

The compound's dual functional groups make it a versatile building block in organic synthesis.[1][4]

-

Amphoteric Nature : The presence of a basic amino group and an acidic hydroxyl group allows it to react with both acids and bases.[4]

-

Amino Group Reactivity : The amino group is nucleophilic and can undergo reactions such as acylation to form amides.[4] It can also be diazotized and subsequently coupled with other aromatic compounds to create azo derivatives, which have applications as dyes and chelating agents.[1]

-

Hydroxyl/Pyridone Reactivity : The hydroxyl group (in the enol form) or the N-H of the pyridone ring can be alkylated or acylated. The carbonyl group in the pyridone tautomer can also participate in various reactions.[1]

-

Chelation : this compound acts as an effective bidentate chelating agent, binding to metal ions through the amino and deprotonated hydroxyl groups. This property is valuable in catalysis and analytical chemistry.[1][2]

Applications in Research and Drug Development

The unique scaffold of this compound makes it a valuable intermediate in several high-value applications.

-

Pharmaceutical Intermediate : It is a crucial starting material for a wide range of Active Pharmaceutical Ingredients (APIs).[2][6] Its derivatives have been investigated for potential therapeutic uses, including as anti-inflammatory agents, anti-cancer agents, and for treating cardiovascular and neurological disorders.[1][2][4] For example, substituted 2-amino-4-hydroxypyridines have been synthesized as potent inhibitors of neuronal nitric oxide synthase (nNOS).[1][6]

-

Agrochemicals : The scaffold is used in the formulation of pesticides and herbicides, contributing to improved crop protection and yields.[2][6]

-

Materials Science : The compound can be incorporated into polymer matrices to enhance thermal stability and mechanical properties.[2][6] It also serves as a foundational component for creating functional materials with unique optical or electronic properties.[4]

Experimental Protocols

Representative Synthesis: Diazotization-Hydrolysis of 2,4-Diaminopyridine

Disclaimer: This is a generalized protocol for illustrative purposes. All laboratory work should be conducted with appropriate safety precautions and after consulting detailed literature procedures.

-

Diazotization : 2,4-Diaminopyridine is dissolved in an aqueous solution of a strong acid (e.g., sulfuric acid) and cooled to 0-5 °C in an ice bath.

-

A solution of sodium nitrite in water is added dropwise to the cooled solution, maintaining the temperature below 5 °C. The amino group at the 4-position is selectively diazotized due to the reaction conditions.

-

Hydrolysis : The reaction mixture containing the diazonium salt is then slowly warmed. The diazonium group is replaced by a hydroxyl group through hydrolysis, releasing nitrogen gas.

-

Neutralization & Isolation : The solution is carefully neutralized with a base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the crude this compound.

-

Purification : The crude product is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield the final product.

Caption: Generalized workflow for the synthesis of this compound.

Characterization Workflow

-

Melting Point Determination : Measure the melting point of the purified solid and compare it to the literature value (235 - 239 °C).[4]

-

FT-IR Spectroscopy : Acquire an IR spectrum. Confirm the presence of a strong C=O stretch (around 1650 cm⁻¹) and N-H stretches, which would indicate the product exists predominantly in the pyridone form in the solid state.

-

¹H NMR Spectroscopy : Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Analyze the spectrum to confirm the number of protons and their chemical environments, matching them to the expected structure.

-

Purity Assessment : Use High-Performance Liquid Chromatography (HPLC) to determine the purity of the final compound, often aiming for ≥98%.[2]

Safety and Handling

This compound is considered hazardous and requires careful handling.

-

Hazards : It is harmful if swallowed (H302) and causes serious eye irritation (H319).[13] It may also cause skin and respiratory irritation.[13][14]

-

Precautions : Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[13] Work should be conducted in a well-ventilated area or a fume hood to avoid inhaling dust.[13][14]

-

Storage : The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, protected from moisture.[13][15]

Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this chemical.[13]

Conclusion

This compound is a fundamentally important heterocyclic compound with a rich chemical profile defined by its tautomeric nature and dual functional groups. Its versatility as a synthetic building block has cemented its role as a key intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage this potent scaffold in their scientific endeavors.

References

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

- Benchchem. (n.d.). This compound | 33623-18-6.

- Benchchem. (n.d.). This compound | 33631-05-9.

- Chem-Impex. (n.d.). This compound.

- Ambeed.com. (n.d.). 33631-05-9|2-Aminopyridin-4-ol.

- Fisher Scientific. (n.d.). This compound, 98%.

- Sigma-Aldrich. (n.d.). 2-Aminopyridin-4-ol | 33631-05-9.

- Fisher Scientific. (2024, April 1). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.

- Biochem Chemopharma. (n.d.). safety data sheet sds/msds 2-amino pyridine.

- ChemTube3D. (n.d.). Pyridine-Tautomerism of Hydroxy Pyridine.

- Wikipedia. (n.d.). 2-Pyridone.

- WuXi Biology. (n.d.). How about Tautomers?.

- Guidechem. (n.d.). What is the synthesis process of 4-Hydroxypyridine?.

- PubMed. (n.d.). The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine.

- Pipzine Chemicals. (n.d.). 4-Amino-2-hydroxypyridine.

- PMC. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

Sources

- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 7. 4-Amino-2-hydroxypyridine Information, Uses, Safety, Supplier & Manufacturer China – Properties, Applications, SDS [pipzine-chem.com]

- 8. wuxibiology.com [wuxibiology.com]

- 9. 2-Pyridone - Wikipedia [en.wikipedia.org]

- 10. chemtube3d.com [chemtube3d.com]

- 11. The infrared, Raman, NMR and UV spectra, ab initio calculations and spectral assignments of 2-amino-4-chloro-6-methoxypyrimidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

- 14. biochemopharma.fr [biochemopharma.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2-Amino-4-hydroxypyridine (CAS: 33631-05-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

2-Amino-4-hydroxypyridine, registered under CAS number 33631-05-9, is a heterocyclic organic compound of significant interest in the chemical and pharmaceutical sciences. Structurally, it is a pyridine ring substituted with both an amino group at the 2-position and a hydroxyl group at the 4-position. This bifunctional nature makes it a highly versatile and reactive building block for chemical synthesis.[1] It serves as a crucial intermediate or scaffold in the synthesis of a wide array of molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and dyes.[1][2][3] In medicinal chemistry, its derivatives have been explored for various therapeutic applications, including as anti-inflammatory and anti-cancer agents.[1][2]

A critical feature of this molecule is its existence in tautomeric forms, predominantly as 2-amino-1H-pyridin-4-one.[2][3] This equilibrium has profound implications for its reactivity and interactions with biological targets, making a thorough understanding of its properties essential for its effective application in research and development.

Physicochemical and Structural Properties

The utility of this compound in synthesis design is dictated by its fundamental physical and chemical properties. These characteristics influence its solubility, reactivity, and handling requirements.

| Property | Value | Source(s) |

| CAS Number | 33631-05-9 | [3] |

| Molecular Formula | C₅H₆N₂O | [1][4][5] |

| Molecular Weight | 110.11 g/mol | [3][4][6] |

| Appearance | Light yellow to off-white or brown solid/powder | [1][4][5] |

| Melting Point | 85 °C | [4][7] |

| Boiling Point | 253.9 °C at 760 mmHg | [4] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents. | [4][7][8] |

| pKa | 5.30 ± 0.18 (Predicted) | [4][7] |

| InChIKey | HQNIMNQVKVPZES-UHFFFAOYSA-N | [3] |

The Critical Role of Tautomerism

Like other 4-hydroxypyridines, this compound exists in a tautomeric equilibrium between the hydroxy (enol) form and the pyridone (keto) form. For this compound, the equilibrium strongly favors the 2-amino-1H-pyridin-4-one tautomer.[2][3] This preference is influenced by factors such as solvent polarity; polar solvents tend to favor the more polar pyridone form.[2][9] The pyridone form benefits from aromaticity and the presence of a strong carbon-oxygen double bond, which contributes to its stability.[3][10] This phenomenon is crucial as the two forms present different reactive sites and hydrogen bonding capabilities, directly impacting synthetic strategies and molecular interactions in biological systems.

Caption: Tautomeric equilibrium favoring the pyridone form.

Synthesis and Purification

The synthesis of the this compound scaffold can be achieved through various ring-forming reactions from acyclic precursors. Multicomponent reactions (MCRs) involving reagents like malononitrile are particularly efficient for constructing substituted pyridine rings.[2][11][12]

Representative Laboratory Synthesis Protocol

A common and effective approach involves the cyclization of a β-ketoester derivative or equivalent with an appropriate nitrogen source. One established method starts from readily available precursors like malononitrile.

Workflow: Synthesis via Malononitrile Condensation

Caption: General workflow for pyridine synthesis from malononitrile.

Step-by-Step Protocol (Conceptual Example): This protocol is a conceptual illustration based on common pyridine synthesis strategies. Researchers should consult specific literature for optimized conditions.[13]

-

Step 1: Knoevenagel Condensation. React acetone with malononitrile in the presence of a base catalyst to form isopropylidenemalononitrile.[13]

-

Step 2: Condensation. The resulting intermediate is condensed with triethyl orthoformate in acetic anhydride.[13]

-

Step 3: Cyclization. The mixture from Step 2 is treated with anhydrous ammonia in a suitable solvent like ethanol to facilitate ring closure, yielding a substituted 2-aminopyridine derivative.[13]

-

Step 4: Hydrolysis & Purification. Subsequent hydrolysis and purification steps are required to yield the final this compound. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of this compound is paramount. A combination of spectroscopic techniques provides a definitive structural fingerprint. Given the predominance of the pyridone tautomer, spectral data will primarily reflect this form.

| Technique | Expected Observations for 2-Amino-1H-pyridin-4-one |

| ¹H NMR | Signals corresponding to the vinyl protons on the pyridine ring, typically in the δ 5.5-7.5 ppm range. Broad signals for the N-H protons of the amino group and the ring amide, which are exchangeable with D₂O. The coupling constants (J-values) between adjacent protons are characteristic of the substitution pattern. |

| ¹³C NMR | Resonances for five distinct carbon atoms. The carbonyl carbon (C4) will appear significantly downfield (e.g., >160 ppm). The other four sp² hybridized carbons will appear in the aromatic/olefinic region (approx. 90-160 ppm). |

| FT-IR (cm⁻¹) | Strong, characteristic C=O stretching vibration for the pyridone carbonyl group (approx. 1640-1680 cm⁻¹). N-H stretching vibrations for the amino group and ring NH (approx. 3100-3400 cm⁻¹). C=C and C-N stretching bands in the 1400-1600 cm⁻¹ region. |

| Mass Spec. | The molecular ion peak (M⁺) corresponding to the molecular weight (110.11 g/mol ) should be observable, along with characteristic fragmentation patterns. |

Key Chemical Reactivity

The dual functionality of this compound provides multiple handles for synthetic modification, making it a valuable scaffold.

-

N-Acylation/Alkylation: The exocyclic amino group is a potent nucleophile and can readily undergo reactions such as acylation with acid chlorides or anhydrides, and alkylation with alkyl halides.

-

O-Alkylation: The oxygen atom of the pyridone tautomer can be alkylated, although this often requires specific conditions to compete with N-alkylation of the ring nitrogen.

-

Ring Nitrogen Reactivity: The endocyclic nitrogen can also participate in reactions, such as N-oxidation.[2]

-

Electrophilic Aromatic Substitution: The electron-donating nature of the amino and hydroxyl/oxo groups activates the pyridine ring towards electrophilic substitution at the C3 and C5 positions. Halogenation and nitration are common examples.[3]

-

Azo Coupling: The amino group can be converted to a diazonium salt, which can then act as an electrophile in azo coupling reactions to form colored azo derivatives.[2]

Caption: Key reactive sites on the this compound scaffold.

Applications in Research and Drug Development

The 2-amino-4-pyridone scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous compounds with diverse biological activities.

-

Pharmaceutical Intermediate: It is a fundamental starting material for a variety of APIs.[3][14] Its structure is a key component in drugs targeting cardiovascular and neurological disorders.[1][14]

-

Kinase Inhibitors: Derivatives have shown significant promise as kinase inhibitors, which are a major class of cancer therapeutics. For example, substituted 2-aminopyridine derivatives have been designed as inhibitors of Anaplastic Lymphoma Kinase (ALK).[2]

-

Enzyme Inhibition: The scaffold has been used to design potent and selective inhibitors of enzymes like neuronal nitric oxide synthase (nNOS).[2][3]

-

Chelating Agent: The molecule can act as an effective chelating agent, binding to metal ions through the amino nitrogen and the deprotonated hydroxyl oxygen. This property is useful in analytical chemistry and catalysis.[1][2]

-

Materials Science: The compound has been explored for incorporation into polymer matrices to enhance thermal stability and mechanical properties.[3][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring personnel safety.

-

Hazard Identification: The compound is considered hazardous. It is harmful if swallowed, causes skin irritation, and can cause serious eye irritation or damage.[6][15][16][17] It may also cause respiratory irritation.[15][16]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including:

-

Chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[15]

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[15][18] Avoid breathing dust.[15] Wash hands and any exposed skin thoroughly after handling.[15]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15][18] It should be stored locked up and protected from moisture.[15]

-

First Aid:

-

Eyes: Immediately rinse with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[15]

-

Skin: Wash off with plenty of soap and water. If irritation occurs, get medical advice.[15]

-

Inhalation: Remove victim to fresh air. Call a poison center or doctor if you feel unwell.[15]

-

Ingestion: Rinse mouth and call a poison center or doctor if you feel unwell. Do NOT induce vomiting.[15][18]

-

Conclusion

This compound is a foundational building block whose value is derived from its versatile reactivity and the biological significance of its core scaffold. Its tautomeric nature is a defining characteristic that must be considered in all synthetic and biological applications. With a growing presence in pharmaceuticals, materials science, and agrochemicals, future research will likely continue to uncover novel synthetic routes and expanded applications for this important heterocyclic compound.[3]

References

-

Pipzine Chemicals. This compound Manufacturer & Supplier China. Available from: [Link]

-

LookChem. Cas 33631-05-9, 2-Aminopyridin-4-ol. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 820936, 2-Aminopyridin-4-ol. Available from: [Link]

-

Biochem Chemopharma. safety data sheet sds/msds 2-amino pyridine. Available from: [Link]

-

Thermo Fisher Scientific. SAFETY DATA SHEET - 4-Hydroxypyridine. (2012-01-23). Available from: [Link]

- Google Patents. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

- Google Patents. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone.

-

Wikipedia. 2-Pyridone. Available from: [Link]

-

Schlegel, H. B., Gund, P., & Fluder, E. M. (1982). Tautomerization of formamide, 2-pyridone, and 4-pyridone: an ab initio study. Journal of the American Chemical Society, 104(20), 5347-5351. Available from: [Link]

-

Al-Zoubi, R. M., Al-Jaber, H. I., Tashtoush, Y. M., & Al-Smadi, M. (2020). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules (Basel, Switzerland), 25(7), 1690. Available from: [Link]

-

University of Bristol. Synthesis of 2-pyridones. Available from: [Link]

-

Singh, R., & Ameta, K. L. (2017). Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. In Multicomponent Reactions. CRC Press. Available from: [Link]

-

ResearchGate. Four‐component synthesis of pyridines from aldehyde, malononitrile and... Available from: [Link]

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. (2016-02-29). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 3. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 2-Aminopyridin-4-ol | C5H6N2O | CID 820936 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Aminopyridin-4-ol | 33631-05-9 [chemicalbook.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. wuxibiology.com [wuxibiology.com]

- 10. chemtube3d.com [chemtube3d.com]

- 11. taylorfrancis.com [taylorfrancis.com]

- 12. researchgate.net [researchgate.net]

- 13. WO2000043365A1 - Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone - Google Patents [patents.google.com]

- 14. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 33631-05-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 18. fishersci.ca [fishersci.ca]

The Emergence of a Versatile Scaffold: A Technical History of 2-Amino-4-hydroxypyridine

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive overview of the discovery and history of 2-amino-4-hydroxypyridine, a pivotal heterocyclic compound. From its foundational synthesis to its contemporary applications as a versatile building block in medicinal chemistry and materials science, we will explore the evolution of its synthetic methodologies, its inherent chemical properties, and its significant role in scientific advancement.

Introduction: The Significance of the Pyridine Core

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous motif in a vast array of biologically active compounds, including vitamins and alkaloids. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity and makes it a valuable scaffold in the design of novel therapeutic agents and functional materials. The introduction of substituents, such as amino and hydroxyl groups, further modulates the electronic properties and reactivity of the pyridine core, opening avenues for diverse chemical transformations and applications. This compound, with its strategically placed functional groups, has emerged as a particularly valuable intermediate in organic synthesis.[1]

The Foundational Era: Early Pyridine Synthesis and the Quest for Functionalized Derivatives

While the precise first synthesis of this compound is not readily apparent in early chemical literature, its discovery is intrinsically linked to the broader history of pyridine chemistry. The late 19th and early 20th centuries witnessed pioneering work in the synthesis of the pyridine ring itself. Foundational methods, such as the Hantzsch pyridine synthesis, provided the initial tools for constructing this heterocyclic system from acyclic precursors.

However, the direct and efficient synthesis of specifically substituted pyridines, like this compound, remained a significant challenge. Early approaches to functionalized pyridines often involved multi-step, low-yielding processes. The development of methods to introduce amino and hydroxyl groups onto a pre-formed pyridine ring or to construct the ring with these functionalities already in place was a gradual process, evolving with the broader understanding of organic reaction mechanisms.

Unraveling the Dual Nature: The Discovery of Tautomerism

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium. Hydroxypyridines, particularly those with hydroxyl groups at the 2- and 4-positions, can exist in equilibrium with their corresponding pyridone forms.[2][3] In the case of this compound, it predominantly exists as its pyridone tautomer, 2-amino-1H-pyridin-4-one .[1] This equilibrium is influenced by factors such as the solvent environment.[2] The pyridone form is often favored in many solvents due to its aromatic character and the presence of a strong carbon-oxygen double bond.[2][3] The recognition and understanding of this tautomerism were crucial for accurately predicting the compound's reactivity and its interactions in biological systems.

Caption: Tautomeric equilibrium of this compound.

The Evolution of Synthesis: From Classical Methods to Modern Efficiency

The journey to develop efficient and scalable synthetic routes to this compound reflects the broader advancements in organic synthesis.

Early Approaches: Building from Acyclic Precursors

One of the well-documented classical approaches to constructing the this compound ring system involves starting from readily available and cost-effective acyclic precursors. A notable example is the use of β-ketoesters, such as ethyl acetoacetate.[1] This method typically involves a sequential three-step reaction: dimerization, ammoniation to introduce the 2-amino group, and subsequent cyclization to form the pyridone ring. While foundational, these early methods often suffered from moderate yields and limited substrate scope.

Modern Synthetic Methodologies

The quest for more efficient, high-yielding, and environmentally benign synthetic methods has led to the development of a diverse array of modern approaches.

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation, have emerged as powerful tools for the efficient synthesis of complex molecules, including derivatives of this compound.[1] These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

Ring expansion techniques, involving the transformation of a five-membered heterocyclic ring into the six-membered pyridine system, represent another innovative approach to pyridine derivatives.[1] For instance, methods involving the ring expansion of furan derivatives have been explored for the synthesis of substituted pyridines. A patented method for a related compound, 2-amino-4-methylpyridine, starts from ethyl 2-(4-methylfuran) formate and proceeds through ring expansion, hydroxyl chlorination, and dechlorination steps.[4]

The application of both transition metal catalysis and organocatalysis has revolutionized the synthesis of pyridine scaffolds.[2] Catalytic methods often provide milder reaction conditions, higher selectivity, and improved functional group tolerance compared to classical stoichiometric approaches.

Table 1: Comparison of Historical and Modern Synthetic Approaches

| Synthetic Approach | Key Features | Advantages | Disadvantages |

| Classical (from β-ketoesters) | Stepwise construction from acyclic precursors. | Utilizes readily available starting materials. | Often involves multiple steps, moderate yields. |

| Multi-component Reactions (MCRs) | Single-pot synthesis from multiple starting materials. | High atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |

| Ring Expansion of Furans | Transformation of a 5-membered ring to a 6-membered ring. | Provides access to unique substitution patterns. | Can require specific starting materials and conditions. |

| Catalytic Methods | Use of transition metal or organocatalysts. | Milder conditions, higher selectivity and yields. | Catalyst cost and removal can be a concern. |

Experimental Protocols: A Glimpse into Synthetic Procedures

To provide a practical understanding of the synthesis of related aminohydroxypyridines, the following section outlines a representative modern experimental protocol.

Synthesis of 2-Amino-3-hydroxy-4-methylpyridine from a Furan Precursor

This protocol is adapted from a patented method for a structurally similar compound and illustrates the ring expansion strategy.[4]

Step 1: Ring Expansion and Hydroxylation

-

Dissolve ethyl 2-(4-methylfuran) formate in dimethylformamide.

-

Add a water-removing agent and formamide.

-

Introduce ammonia gas and perform a reflux reaction for 24 hours.

-

After cooling, add dilute hydrochloric acid to adjust the pH to 2.

-

Extract with ethyl acetate, retaining the aqueous phase.

-

Adjust the pH of the aqueous phase to neutral with a sodium hydroxide solution.

-

Extract with diethyl ether.

-

Concentrate and dry the organic phase to obtain 2-amino-3-hydroxy-4-methylpyridine.

Caption: Workflow for the synthesis of a 2-amino-hydroxypyridine derivative.

Applications: A Versatile Building Block in Modern Science

The unique structural features of this compound, namely the presence of both a nucleophilic amino group and a hydroxyl group capable of tautomerization, make it a highly versatile building block in various scientific disciplines.

Medicinal Chemistry and Drug Discovery

In the realm of pharmaceutical development, this compound serves as a crucial starting material for the synthesis of a wide range of active pharmaceutical ingredients (APIs).[2] Its scaffold has been incorporated into molecules targeting a diverse array of biological targets. For instance, derivatives of 2-amino-4-substituted pyridines have been synthesized and investigated as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases.[1]

Materials Science

The applications of this compound extend into the field of materials science. It has been explored for incorporation into polymer matrices to enhance their thermal stability and mechanical properties.[2] The ability of the amino and hydroxyl groups to participate in polymerization reactions or to be modified to introduce other functionalities makes it a valuable monomer or additive in the development of advanced materials.

Agrochemicals

In the agrochemical industry, derivatives of this compound are utilized in the formulation of pesticides and herbicides, contributing to improved crop yields.[2]

Conclusion: An Enduring Legacy and a Promising Future

The history of this compound is a testament to the continuous evolution of organic synthesis. From its conceptual roots in the early days of pyridine chemistry to the sophisticated and efficient synthetic methods available today, this seemingly simple molecule has proven to be an invaluable tool for scientific innovation. Its ability to serve as a versatile scaffold in drug discovery, a functional component in materials science, and a key intermediate in the production of agrochemicals ensures its continued relevance and importance in both academic research and industrial applications. The ongoing development of green and sustainable synthetic routes will further solidify the legacy of this compound as a cornerstone of modern chemical science.

References

- Lacey, R. N. "The Reaction of Diketene with Guanidine." Journal of the Chemical Society (Resumed), 1954, pp. 839-44.

-

ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. Available from: [Link]

- Google Patents. CN107011254B - Synthesis and purification method of 2-amino-4-methylpyridine.

-

Cheng, J., & Liu, C. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(6), 1403–1404. Available from: [Link]

- Google Patents. US3997537A - Process of preparing 2-amino-4-hydroxy-5(and/or 6)-alkyl substituted pyrimidines.

Sources

A Theoretical Treatise on the Tautomeric Landscape of 2-Amino-4-hydroxypyridine

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Preamble: The Significance of Tautomerism in Drug Design

In the realm of medicinal chemistry and drug development, the precise understanding of a molecule's structure is paramount. Tautomerism, the dynamic equilibrium between two or more interconvertible structural isomers, represents a critical aspect of this understanding. Tautomers can exhibit distinct physicochemical properties, including solubility, lipophilicity, and hydrogen bonding capabilities, which in turn profoundly influence their pharmacokinetic and pharmacodynamic profiles. 2-Amino-4-hydroxypyridine, a heterocyclic scaffold present in numerous biologically active compounds, serves as a compelling case study for the theoretical investigation of tautomeric equilibria. This guide provides an in-depth exploration of the computational methodologies employed to elucidate the tautomeric landscape of this important molecule, offering field-proven insights for researchers and scientists.

The Tautomeric Forms of this compound: A Quantum Mechanical Perspective

This compound can exist in several tautomeric forms, primarily involving proton transfer between the exocyclic amino and hydroxyl groups and the ring nitrogen atoms. The principal tautomers are the amino-hydroxy form (T1), the amino-oxo forms (T2 and T3, depending on the protonation of the ring nitrogens), and the imino-hydroxy/oxo forms. The relative stability of these tautomers is governed by a delicate interplay of factors including aromaticity, intramolecular hydrogen bonding, and electronic delocalization.[1]

Caption: Principal tautomeric forms of this compound.

Theoretical calculations, particularly Density Functional Theory (DFT), have emerged as a powerful tool to quantify the energetic differences between these tautomers and to predict the predominant species under various conditions.[2]

The Computational Chemist's Toolkit: Methodologies for Tautomer Analysis

The accurate prediction of tautomeric equilibria necessitates a robust computational approach. The following protocol outlines a self-validating workflow grounded in established theoretical chemistry principles.

Foundational Principles: Choosing the Right Computational Level

The choice of the computational method and basis set is a critical first step that dictates the accuracy of the results.

-

Density Functional Theory (DFT): DFT methods, particularly hybrid functionals like B3LYP, offer a good balance between computational cost and accuracy for studying tautomerism in organic molecules.[2][3] The inclusion of dispersion corrections (e.g., D3) is advisable to accurately model non-covalent interactions.

-

Basis Sets: Pople-style basis sets, such as 6-311++G(d,p), are widely employed for these systems.[2][3] The inclusion of diffuse functions (++) is crucial for describing the lone pairs of electrons on heteroatoms, and polarization functions (d,p) are essential for accurately representing bonding environments. For higher accuracy, correlation-consistent basis sets like aug-cc-pVDZ can be utilized.

Step-by-Step Computational Workflow

The following is a detailed protocol for the theoretical investigation of this compound tautomers.

Step 1: Geometry Optimization

-

Objective: To find the minimum energy structure for each tautomer.

-

Procedure: Perform geometry optimizations for all possible tautomers using the chosen DFT functional and basis set (e.g., B3LYP/6-311++G(d,p)).

-

Validation: Confirm that the optimized structures correspond to true minima on the potential energy surface by performing a frequency calculation. The absence of imaginary frequencies indicates a stable structure.[3]

Step 2: Energy Calculations and Relative Stabilities

-

Objective: To determine the relative energies of the tautomers in the gas phase.

-

Procedure: From the optimized geometries, calculate the single-point electronic energies. The relative energy of each tautomer is then determined with respect to the most stable tautomer.

-

Refinement: For more accurate energy rankings, it is recommended to include zero-point vibrational energy (ZPVE) corrections obtained from the frequency calculations.

Step 3: Simulating the Cellular Milieu: The Role of the Solvent

-

Objective: To model the effect of the solvent on the tautomeric equilibrium.

-

Procedure: Employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), to calculate the energies of the tautomers in different solvents (e.g., water, DMSO, THF).[2][3] This model treats the solvent as a continuous dielectric medium.

-

Rationale: The solvent can significantly influence the relative stabilities of tautomers by preferentially stabilizing more polar forms.[2]

Caption: A typical computational workflow for tautomer analysis.

Interpreting the Data: Key Insights into Tautomer Stability

Computational studies on analogous systems, such as 2-amino-6-methyl pyrimidine-4-one, provide valuable insights into the expected tautomeric preferences of this compound.[2]

Gas Phase vs. Solution

In the gas phase, the relative stability of tautomers is primarily dictated by intramolecular factors. However, in solution, the equilibrium can shift dramatically.

| Tautomer Form | Expected Gas Phase Stability | Expected Stability in Polar Solvents | Rationale |

| Amino-hydroxy (T1) | Potentially significant due to aromaticity. | Less favored. | Lower dipole moment. |

| Amino-oxo (T2/T3) | Generally more stable than imino forms. | Predominantly favored. | Higher dipole moment, better stabilized by polar solvents.[2] |

| Imino-hydroxy (T4) | Less stable. | Least favored. | Disruption of aromaticity and less favorable charge distribution. |

Table 1. Predicted relative stabilities of this compound tautomers.

The amino-oxo tautomers are expected to be significantly stabilized in polar solvents like water and DMSO due to their larger dipole moments.[2][3] This is a crucial consideration for predicting the behavior of these molecules in biological systems.

Correlating Theory with Experiment: Spectroscopic Signatures

A key aspect of validating theoretical predictions is to compare calculated spectroscopic properties with experimental data.

-

Infrared (IR) Spectroscopy: The calculated vibrational frequencies can be used to predict the IR spectra of each tautomer. The C=O stretching frequency in the amino-oxo forms (typically around 1650-1700 cm⁻¹) and the O-H stretching frequency in the amino-hydroxy form (around 3500-3700 cm⁻¹) are particularly diagnostic.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (e.g., using the GIAO method) can aid in the identification of the predominant tautomer in solution. The chemical shifts of the protons attached to nitrogen and oxygen, as well as the ring carbons, are sensitive to the tautomeric form.

Authoritative Grounding & Comprehensive References

The methodologies and insights presented in this guide are grounded in established scientific literature. The following references provide a comprehensive foundation for further exploration.

References

-

Les, A., & Adamowicz, L. (1990). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. The Journal of Physical Chemistry, 94(18), 7021-7032. [Link]

-

Shariatinia, Z., & Taji, Z. (2016). A density functional theory (DFT) study on the tautomerism of 2-amino-6-methyl pyrimidine-4-one: Solvation effects and NBO analysis. Journal of Chemical Reviews, 2(2), 115-125. [Link]

-

Les, A., & Adamowicz, L. (n.d.). Theoretical ab initio study of the protomeric tautomerism of 2-hydroxypyrimidine, 4-hydroxypyrimidine, and their derivatives. University of Arizona. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: A Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-Hydroxypyridine to 4(3H)-Pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. The Journal of Physical Chemistry A, 117(47), 12668–12674. [Link]

-

Hall, V. M., Bertke, J. A., & Swift, J. (2016). Two tautomeric forms of 2-amino-5,6-dimethylpyrimidin-4-one. Acta Crystallographica Section C Structural Chemistry, 72(6), 460-464. [Link]

-

Katritzky, A. R., Ghiviriga, I., Elgendy, B., & Steel, P. J. (2009). Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. ResearchGate. [Link]

-

Galvão, T. L. P., Rocha, I. M., Ribeiro da Silva, M. D. M. C., & Ribeiro da Silva, M. A. V. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. Journal of Physical Chemistry A, 117(47), 12668-74. [Link]

-

Al-Otaibi, J. S., El-Sayed, N. Y., & Al-Kahtani, A. A. (2013). Solvent effects on tautomerism equilibria in 2-amino-1, 3, 4-thiadiazole. SID. [Link]

-

Cysewska-Sobusiak, A. (2018). Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers. Molecules, 23(11), 2827. [Link]

-

Wilson, A. J. (2011). Probing the solvent-induced tautomerism of a redox-active ureidopyrimidinone. Chemical Communications, 47(24), 6951-6953. [Link]

-

Amanote Research. (2013). A DFT Study on Tautomer Stability of 4-Hydroxyquinoline Considering Solvent Effect and NBO Analysis. Amanote Research. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-Hydroxypyrimidine, S-Methyl-2-thiouracil, and 2-Thiouracil. The Journal of Physical Chemistry A, 114(48), 12725–12730. [Link]

-

Giuliano, B. M., Feyer, V., Prince, K. C., Coreno, M., Evangelisti, L., Melandri, S., & Caminati, W. (2010). Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. The Journal of Physical Chemistry A, 114(48), 12725-30. [Link]

-

Alcolea Palafox, M., Kiefer, W., Rani, K., Lal, B., Vats, J. K., Singh, S. P., & Rastogi, V. K. (2012). DFT Study on tautomerism of cytosine and its 5-haloderivatives: A Review*. Asian Journal of Physics, 21(4), 519-536. [Link]

-

Fortenberry, R. C. (2022). Fundamental Vibrational Frequencies and Spectroscopic Constants for Additional Tautomers and Conformers of NH2CHCO. Molecules, 27(21), 7434. [Link]

Sources

An In-Depth Technical Guide to the Physical Properties of 2-Amino-4-hydroxypyridine

Introduction

2-Amino-4-hydroxypyridine, a heterocyclic organic compound, is a molecule of significant interest in the fields of medicinal chemistry and materials science. Its bifunctional nature, arising from the presence of both an amino and a hydroxyl group on the pyridine scaffold, imparts a unique combination of chemical reactivity and physical properties. This guide provides a comprehensive overview of the core physical characteristics of this compound, offering both established data and field-proven insights into its experimental determination. The primary focus is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, characterization, and application of this versatile molecule.

A critical aspect of this compound's chemistry is its existence in tautomeric forms. The equilibrium between the this compound and the 2-amino-1H-pyridin-4-one tautomers is a key determinant of its physical and chemical behavior.[1][2] In many environments, the pyridone form is the predominant species.[1] This guide will address the properties of the compound, taking into account this important tautomeric relationship.

Core Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow crystalline powder. | [3][4] |

| Molecular Formula | C₅H₆N₂O | [3][4] |

| Molecular Weight | 110.12 g/mol | [4] |

| CAS Number | 33631-05-9 | [4][5] |

| Melting Point | 235-239 °C | [3] |

| Boiling Point | Decomposes before boiling. | |

| pKa (conjugate acid of the amino group) | ~4.8 | [3] |

Tautomerism: A Fundamental Consideration

The physical and spectroscopic properties of this compound are intrinsically linked to its tautomeric equilibrium. The molecule can exist in two primary forms: the aromatic hydroxypyridine form and the non-aromatic (but conjugated) pyridone form.

Caption: Workflow for solubility determination via the shake-flask method.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

UV-Visible Spectroscopy

Experimental Protocol for UV-Vis Analysis:

-

Instrument and Sample Preparation:

-

Use a calibrated UV-Vis spectrophotometer.

-

Dissolve a precisely weighed amount of this compound in a suitable spectroscopic grade solvent (e.g., ethanol or water) to a known concentration.

-

Use quartz cuvettes for measurements in the UV region.

-

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Record the absorption spectrum of the sample solution over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure of this compound. Although specific, experimentally verified spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures. The tautomeric equilibrium will significantly influence the observed spectra, with distinct signals expected for the hydroxypyridine and pyridone forms.

¹H NMR: The spectrum would be expected to show signals for the aromatic/olefinic protons on the pyridine ring, as well as signals for the amino and hydroxyl/NH protons. The chemical shifts and coupling patterns of the ring protons would be indicative of the substitution pattern.

¹³C NMR: The spectrum would reveal the number of unique carbon environments in the molecule. The chemical shift of the carbon at the 4-position would be particularly informative in distinguishing between the hydroxyl and carbonyl forms of the tautomers.

Experimental Protocol for NMR Analysis:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD). DMSO-d₆ is often a good choice for this type of compound as it can solubilize polar compounds and the exchangeable protons (NH and OH) are often observable.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.

-

Standard acquisition parameters should be employed, with sufficient scans to obtain a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

Additional experiments, such as DEPT or 2D NMR (COSY, HSQC, HMBC), can be performed to aid in the complete assignment of all proton and carbon signals.

-

Thermal Properties

Melting Point

The melting point of this compound is reported to be in the range of 235-239 °C. [3]This high melting point is indicative of a stable crystalline lattice with significant intermolecular forces, likely involving hydrogen bonding between the amino and hydroxyl/carbonyl groups of adjacent molecules.

Experimental Protocol for Melting Point Determination by DSC:

Differential Scanning Calorimetry (DSC) is a precise method for determining the melting point and enthalpy of fusion.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the this compound sample into an aluminum DSC pan.

-

Hermetically seal the pan.

-

-

DSC Analysis:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

The melting point is determined as the onset or peak temperature of the endothermic melting transition.

-

The area under the melting peak can be integrated to determine the enthalpy of fusion.

-

Caption: Workflow for melting point determination using DSC.

Boiling Point and Thermal Stability

A definitive boiling point for this compound is not reported in the literature. It is highly probable that the compound decomposes at temperatures below its boiling point at atmospheric pressure. This is a common characteristic of highly functionalized heterocyclic compounds with strong intermolecular hydrogen bonding. Thermogravimetric analysis (TGA) would be the appropriate technique to determine its decomposition temperature and thermal stability.

Conclusion

This compound is a compound with a rich set of physical properties that are of great importance to its application in research and development. Its tautomeric nature is a central theme that influences its solubility, spectroscopic behavior, and intermolecular interactions. While there are some gaps in the publicly available quantitative data for this molecule, this guide provides a solid framework for its characterization, including detailed experimental protocols that can be readily implemented in a laboratory setting. A thorough understanding of these physical properties is the first step toward unlocking the full potential of this compound in the synthesis of novel pharmaceuticals and advanced materials.

References

-

Thermo Fisher Scientific. (n.d.). This compound, 98% 1 g | Buy Online | Thermo Scientific Alfa Aesar. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-vis absorption spectra of 2 in pyridine at varying concentrations:. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

Compound Interest. (2015). A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

-

PubMed. (2002). Multinuclear 1H, 13C and 15N NMR Study of Some Substituted 2-amino-4-nitropyridines and Their N-oxides. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). 13C-NMR. Retrieved from [Link]

-

University of Calgary. (n.d.). Ch 13 - 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]

-

FooDB. (2020). Showing Compound 2-Hydroxypyridine (FDB112195). Retrieved from [Link]

-

ACS Omega. (2025). Design, Synthesis, and Antibacterial Evaluation of Pyrido[2,3-d]Pyrimidine and Pyrido[3,2-e]Pyrimido[1,2-c]Pyrimidine Derivative. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). E1: Acid Dissociation Constants at 25°C. Retrieved from [Link]

-

PubChem. (n.d.). 4-Amino-1,2-dihydropyridin-2-one. Retrieved from [Link]

- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.

-

National Institute of Standards and Technology. (n.d.). 2(1H)-Pyridinone. Retrieved from [Link]

-

Wikipedia. (n.d.). 4-Pyridone. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Dissociation Constant of 4-Aminopyridinium Ion in Water From 0 to 50 °C and Related Thermodynamic Quantities. Retrieved from [Link]

-

Introductory Chemistry – 1st Canadian Edition. (n.d.). Appendix B: Selected Acid Dissociation Constants at 25°C. Retrieved from [Link]

-

chemeurope.com. (n.d.). Acid dissociation constant. Retrieved from [Link]

Sources

- 1. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 2. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 3. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound, 98% | Fisher Scientific [fishersci.ca]

- 6. 2-Pyridone - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Solubility of 2-Amino-4-hydroxypyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Amino-4-hydroxypyridine (CAS 33631-05-9), a pivotal heterocyclic intermediate in the pharmaceutical and agrochemical industries. The document elucidates the fundamental physicochemical principles governing its solubility, with a special emphasis on the compound's critical tautomeric equilibrium. A detailed compilation of solubility data across a spectrum of organic solvents is presented, coupled with a discussion on observable trends. Furthermore, a robust, replicable experimental protocol for solubility determination via the isothermal shake-flask method is detailed, ensuring scientific integrity. This guide is intended to serve as an essential resource for scientists engaged in process development, formulation, and chemical synthesis involving this versatile compound.

Introduction: Understanding this compound

This compound, also known as 2-amino-4-pyridinol, is a substituted pyridine derivative featuring both an amino (-NH₂) and a hydroxyl (-OH) group. Its molecular structure makes it a valuable building block in organic synthesis. The presence of both a hydrogen bond donor (-OH, -NH₂) and acceptor (pyridine nitrogen, carbonyl oxygen in the tautomer) sites imparts unique chemical properties that are central to its utility and, critically, its solubility behavior.

A key feature of this compound is its existence in a tautomeric equilibrium between the hydroxypyridine (enol) form and the pyridone (keto) form.[1][2] The predominant form is influenced by the surrounding environment, particularly the solvent.[1] This equilibrium is a dominant factor in its solubility, as the two tautomers exhibit different polarities and intermolecular bonding capabilities.

Theoretical Principles of Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the solute and solvent.[3][4][5]

-

Polarity and Hydrogen Bonding: this compound is a polar molecule. The amino and hydroxyl groups can participate in extensive hydrogen bonding. Solvents capable of hydrogen bonding (e.g., alcohols) are therefore expected to be effective at solvating this compound.

-

Tautomerism's Influence:

-

Amphoteric Nature: The presence of a basic amino group and an acidic hydroxyl group means the compound is amphoteric, capable of reacting with both acids and bases.[6] This is particularly relevant for solubility in protic or aqueous-based systems.

Solubility Profile in Organic Solvents

Quantitative solubility data for this compound is not extensively consolidated in the literature. However, qualitative descriptions and data from analogous compounds allow for a reliable profile to be constructed. The compound generally exhibits higher solubility in polar organic solvents and is sparingly soluble or insoluble in non-polar solvents.[6][7]

Table 1: Qualitative and Quantitative Solubility of this compound

| Solvent Class | Solvent Example | Qualitative Solubility | Rationale / Notes |

| Polar Protic | Water | Slightly to Moderately Soluble[6][7][8] | Strong hydrogen bonding with both tautomers. The pyridone form is favored. |

| Ethanol | Soluble[6] | Excellent hydrogen bonding capability. Solvates both functional groups effectively. | |

| Methanol | Soluble | Similar to ethanol, its high polarity and H-bonding capacity lead to good solubility. | |

| Polar Aprotic | Acetone | Soluble[6] | Can accept hydrogen bonds and has a significant dipole moment. |

| N,N-Dimethylformamide (DMF) | Likely Highly Soluble | A very strong polar aprotic solvent, known to dissolve many substituted pyridines.[9] | |

| Acetonitrile | Likely Soluble | A polar solvent capable of dissolving a range of polar organic compounds.[9] | |

| Non-Polar | Hexane | Insoluble | Large mismatch in polarity. Lacks hydrogen bonding and dipole interactions. |

| Toluene | Sparingly Soluble / Insoluble | Aromatic ring offers some pi-pi stacking potential, but overall polarity is too low.[9] | |

| Ethers | Diethyl Ether | Sparingly Soluble / Insoluble | Can act as a hydrogen bond acceptor, but its low overall polarity limits solvation. |

| 1,4-Dioxane | Likely Soluble | A cyclic ether with moderate polarity, often a better solvent than acyclic ethers for polar compounds.[9] |

Note: "Soluble" and "Insoluble" are relative terms. Precise quantitative determination requires experimental validation as described in Section 4.

Standardized Protocol for Experimental Solubility Determination

To ensure the generation of reliable and reproducible data, a standardized methodology is critical. The isothermal shake-flask method , as outlined in OECD Guideline 105, is a gold-standard technique for determining the solubility of substances.[10][11][12][13][14]

Principle

A surplus of the solid this compound is agitated in the chosen organic solvent at a constant, controlled temperature for a sufficient duration to reach phase equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical method.

Workflow Diagram

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an amount of this compound into a glass vial that is known to be in excess of its estimated solubility. A preliminary rough test can help estimate this amount.[11]

-

Add a precise volume of the desired organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in an isothermal orbital shaker or on a magnetic stir plate within a temperature-controlled chamber (e.g., 25.0 ± 0.5 °C).

-

Agitate the mixture at a constant rate. The agitation should be vigorous enough to suspend the solid but not so vigorous as to cause particle size reduction.

-

Allow the system to equilibrate for a minimum of 24 hours. To validate that equilibrium has been reached, samples can be taken at different time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when consecutive measurements are statistically identical.

-

-

Phase Separation:

-

Remove the vial from the shaker and maintain it at the experimental temperature.

-

Allow the undissolved solid to settle. For fine particles, centrifugation at the experimental temperature is recommended.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any microscopic solid particles.

-

-

Analysis:

-

Accurately weigh the filtered supernatant to determine its mass and calculate the volume if density is known.

-

Prepare a series of dilutions of the supernatant with the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Visible Spectroscopy, against a calibration curve prepared with known standards.

-

-

Calculation and Reporting:

-

Calculate the concentration of the original, undiluted supernatant.

-

Express the solubility in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

The final report should always state the solubility value and the precise temperature at which it was determined (e.g., 5.2 g/L in Ethanol at 25 °C).

-

Conclusion

The solubility of this compound is a complex property dictated by its polar functional groups and, most significantly, its tautomeric equilibrium. It demonstrates favorable solubility in polar protic and aprotic organic solvents while remaining largely insoluble in non-polar media. For drug development and process chemistry, where precise control over solution-phase reactions and crystallization is paramount, a thorough experimental determination of solubility using a standardized method like the isothermal shake-flask protocol is indispensable. The data and methodologies presented in this guide provide a foundational framework for researchers working with this important chemical intermediate.

References

- Pipzine Chemicals. (n.d.). This compound Manufacturer & Supplier China.

- Situ Biosciences. (n.d.). OECD 105 - Water Solubility.

- OECD. (2025). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Analytice. (n.d.). OECD 105 – Water Solubility Test at 20°C.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Khan Academy. (n.d.). Solubility of organic compounds [Video].

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Benchchem. (n.d.). This compound | 33623-18-6.

- Fisher Scientific. (n.d.). This compound, 98%.

- Chem-Impex. (n.d.). This compound.

- Benchchem. (n.d.). This compound | 33631-05-9.

- Pipzine Chemicals. (n.d.). 4-Amino-2-hydroxypyridine.

-

Wang, J., et al. (2017). Thermodynamic study of solubility for 2-amino-4-chloro-6-methoxypyrimidine in twelve organic solvents at temperatures from 273.15 K to 323.15 K. Journal of Chemical & Engineering Data, 62(7), 2056-2064. Retrieved from [Link]

Sources

- 1. This compound | 33623-18-6 | Benchchem [benchchem.com]

- 2. This compound | 33631-05-9 | Benchchem [benchchem.com]

- 3. youtube.com [youtube.com]

- 4. chem.ws [chem.ws]

- 5. Khan Academy [khanacademy.org]

- 6. This compound Manufacturer & Supplier China | Properties, Uses, Safety & Price [pipzine-chem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. This compound, 98% | Fisher Scientific [fishersci.ca]

- 9. researchgate.net [researchgate.net]

- 10. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 11. oecd.org [oecd.org]

- 12. oecd.org [oecd.org]

- 13. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 14. filab.fr [filab.fr]

2-Amino-4-hydroxypyridine molecular weight and formula

An In-Depth Technical Guide to 2-Amino-4-hydroxypyridine: Properties, Synthesis, and Applications

Introduction

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science. Among these, pyridine derivatives are of paramount importance due to their presence in numerous natural products and synthetic pharmaceuticals. This compound is a versatile pyridine scaffold featuring both amino and hydroxyl functional groups, which impart a rich and nuanced chemical reactivity. This dual functionality makes it a valuable intermediate and building block in the development of a wide array of functional molecules.

This guide provides a comprehensive technical overview of this compound, designed for researchers and development scientists. We will delve into its fundamental physicochemical properties, explore a representative synthetic pathway, detail methods for its characterization, survey its diverse applications, and provide essential safety protocols. The narrative is grounded in established scientific principles, offering not just data, but the strategic reasoning behind its application in a laboratory and industrial context.

Section 1: Core Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the starting point for its effective application. These characteristics dictate its behavior in reaction media, its interaction with biological systems, and the analytical methods required for its characterization.

Key Identifiers and Properties

The essential physicochemical data for this compound are summarized below. These values are critical for everything from calculating reaction stoichiometries to selecting appropriate analytical techniques.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₆N₂O | [1][2][3] |

| Molecular Weight | ~110.11 g/mol | [2][3][4] |

| CAS Number | 33631-05-9 | [1][3][4] |

| Appearance | White to light yellow crystalline powder | [1][2][5] |

| Melting Point | 210-214 °C | [5] |

| Solubility | Slightly soluble in water; soluble in organic solvents like ethanol and acetone.[3][5] | |

| Synonyms | 2-Amino-4-pyridinol, 2-Amino-pyridin-4-ol | [1] |

Structural Feature: Prototropic Tautomerism

A critical feature of hydroxypyridines is their ability to exist as tautomers—isomers that differ only in the position of a proton.[4] For this compound, a significant equilibrium exists between the hydroxyl (enol) form and the more stable pyridone (keto) form.[6] This equilibrium is influenced by the solvent environment but often favors the pyridone tautomer, 2-amino-1H-pyridin-4-one, due to its aromatic character and the strong carbon-oxygen double bond.[4][6] This tautomerism is not merely a structural curiosity; it fundamentally governs the molecule's reactivity and its hydrogen bonding capabilities, which are crucial for its interaction with biological targets.[4]

Caption: Tautomeric equilibrium of this compound.

Section 2: Synthesis and Purification

The development of efficient and scalable synthetic routes is crucial for the practical application of any chemical intermediate. While numerous specific methods exist for pyridine derivatives, a common and illustrative approach involves the transformation of an aminopyridine precursor.

Representative Synthesis: Diazotization and Hydrolysis

The following protocol outlines a representative synthesis pathway for a hydroxypyridine from an aminopyridine precursor, based on established chemical principles.[7] This method leverages the diazotization of an amino group, converting it into a diazonium salt, which is a good leaving group and can be subsequently displaced by a hydroxyl group via hydrolysis.

Experimental Protocol:

-

Preparation of Diazonium Solution (0-5 °C):

-

Rationale: The reaction is highly exothermic, and the diazonium salt intermediate is unstable at higher temperatures. Maintaining a low temperature is critical to prevent decomposition and unwanted side reactions.

-

a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve the aminopyridine precursor in an aqueous acidic solution (e.g., H₂SO₄).

-

b. Cool the mixture to 0-5 °C in an ice-salt bath.

-

c. Prepare a solution of sodium nitrite (NaNO₂) in water.

-

d. Add the sodium nitrite solution dropwise to the aminopyridine solution, ensuring the temperature does not exceed 5 °C. Stir vigorously throughout the addition.

-

-

Hydrolysis of the Diazonium Salt (Elevated Temperature):

-

Rationale: The C-N bond of the diazonium group is now susceptible to nucleophilic attack by water. Heating the solution provides the necessary activation energy for the displacement reaction, releasing nitrogen gas.

-

a. Once the addition of nitrite is complete, slowly warm the reaction mixture.

-